molecular formula C19H24N2O4S B7694804 N-(2-methoxy-5-methylphenyl)-2-(N-phenethylmethylsulfonamido)acetamide

N-(2-methoxy-5-methylphenyl)-2-(N-phenethylmethylsulfonamido)acetamide

Cat. No. B7694804
M. Wt: 376.5 g/mol
InChI Key: VZAAGXAAMJODJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxy-5-methylphenyl)-2-(N-phenethylmethylsulfonamido)acetamide, also known as MPMSA, is a chemical compound that has been widely studied in the field of medicinal chemistry. MPMSA is a sulfonamide derivative that has shown potential as a therapeutic agent for the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of N-(2-methoxy-5-methylphenyl)-2-(N-phenethylmethylsulfonamido)acetamide is not fully understood, but it is thought to work by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells. It may also work by modulating the immune response and reducing inflammation.
Biochemical and Physiological Effects:
Studies have shown that N-(2-methoxy-5-methylphenyl)-2-(N-phenethylmethylsulfonamido)acetamide can induce apoptosis (cell death) in cancer cells, as well as inhibit their proliferation and migration. It has also been shown to reduce inflammation and modulate the immune response. In addition, N-(2-methoxy-5-methylphenyl)-2-(N-phenethylmethylsulfonamido)acetamide has been found to have antimicrobial activity against various types of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-methoxy-5-methylphenyl)-2-(N-phenethylmethylsulfonamido)acetamide in lab experiments is that it has been extensively studied and has shown promising results in various assays. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in therapeutic applications.

Future Directions

There are several future directions for research on N-(2-methoxy-5-methylphenyl)-2-(N-phenethylmethylsulfonamido)acetamide. One area of interest is its potential use as a therapeutic agent for the treatment of cancer. Further studies are needed to fully understand its mechanism of action and to optimize its use in cancer therapy. Another area of interest is its antimicrobial activity, which could have applications in the development of new antibiotics. Additionally, N-(2-methoxy-5-methylphenyl)-2-(N-phenethylmethylsulfonamido)acetamide could be further studied for its potential use as an anti-inflammatory agent.

Synthesis Methods

The synthesis of N-(2-methoxy-5-methylphenyl)-2-(N-phenethylmethylsulfonamido)acetamide involves the reaction of 2-methoxy-5-methylphenylamine with N-phenethylmethylsulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with acetyl chloride to form the final product, N-(2-methoxy-5-methylphenyl)-2-(N-phenethylmethylsulfonamido)acetamide. The yield of this reaction is typically around 60-70%.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-2-(N-phenethylmethylsulfonamido)acetamide has been extensively studied in the field of medicinal chemistry for its potential therapeutic applications. It has been shown to have activity against various types of cancer cells, including breast cancer, lung cancer, and prostate cancer. N-(2-methoxy-5-methylphenyl)-2-(N-phenethylmethylsulfonamido)acetamide has also been investigated for its potential use as an anti-inflammatory agent, as well as its ability to inhibit the growth of bacteria and fungi.

properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-[methylsulfonyl(2-phenylethyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-15-9-10-18(25-2)17(13-15)20-19(22)14-21(26(3,23)24)12-11-16-7-5-4-6-8-16/h4-10,13H,11-12,14H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZAAGXAAMJODJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)glycinamide

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